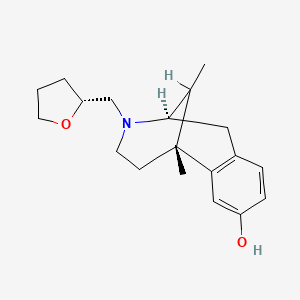

5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan

概要

説明

MR-2034は、カッパオピオイド受容体アゴニストとしての役割で知られる化学化合物です。 ストレスに対する体の反応において重要な役割を果たす視床下部-下垂体-副腎軸を刺激する能力が研究されています 。 この化合物の化学式はC19H29NO2であり、分子量は303.446です .

準備方法

正確な合成経路と反応条件は、所有権があり、多くの場合、カスタム合成が必要です 。 工業生産方法は広く文書化されていませんが、この化合物は通常、研究室で管理された条件下で合成されます。

化学反応の分析

MR-2034は、次のようなさまざまな化学反応を受けます。

酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。

還元: この反応は、水素の添加または酸素の除去を伴います。一般的な試薬には、水素化アルミニウムリチウムと水素化ホウ素ナトリウムがあります。

置換: この反応は、ある官能基を別の官能基に置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤があります。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

MR-2034は、次のような科学研究にいくつかの応用があります。

化学: カッパオピオイド受容体アゴニストの挙動を研究するためのモデル化合物として使用されます。

生物学: ストレス反応における視床下部-下垂体-副腎軸の役割を調査するために使用されます。

医学: 痛みやストレス関連の障害の治療に、潜在的な治療効果があります。

科学的研究の応用

Pharmacological Applications

1.1 Analgesic Properties

The compound has been identified as a potent analgesic with a unique mechanism of action. Research indicates that it can achieve analgesic potencies up to 100 times greater than morphine without exhibiting typical morphine-like side effects such as respiratory depression or addiction. It acts primarily as a kappa-opioid receptor agonist, stimulating the hypothalamic-pituitary-adrenal axis, which is crucial in the body’s stress response .

1.2 Configuration-Activity Relationships

The analgesic efficacy of 5,9-dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan is significantly influenced by its stereochemistry. Studies have shown that specific configurations of the N-tetrahydrofurfuryl group are essential for high analgesic potency. This relationship between structure and activity is critical for the design of new analgesics .

4.1 Efficacy in Animal Models

In various studies involving mice and primates, the analgesic effects of this compound were quantitatively assessed using behavioral pain models. The results consistently demonstrated significant pain relief comparable to or exceeding that of morphine without the associated side effects.

| Study Type | Species | Findings |

|---|---|---|

| Analgesic Potency | Mice | Up to 100x more potent than morphine |

| Withdrawal Symptoms | Monkeys | No suppression observed |

Future Directions in Research

Future research on this compound should focus on:

- Expanded Pharmacological Profiles: Investigating other potential therapeutic applications beyond analgesia.

- Long-term Safety Studies: Assessing chronic administration effects in various animal models.

- Clinical Trials: Initiating human trials to evaluate safety and efficacy in pain management.

作用機序

MR-2034は、オピオイド受容体ファミリーの一部であるカッパオピオイド受容体に結合することで、その効果を発揮します。 この結合は、視床下部-下垂体-副腎軸を刺激し、コルチコトロピン放出ホルモン、副腎皮質刺激ホルモン、およびコルチコステロンの放出につながります 。 この化合物の効果は、CRH依存性メカニズムとCRH非依存性メカニズムの両方を通じて媒介されます .

類似の化合物との比較

MR-2034は、カッパオピオイド受容体活性化を通じて視床下部-下垂体-副腎軸を刺激する能力においてユニークです。類似の化合物には以下が含まれます。

U50,488: 鎮痛作用で知られる、もう1つのカッパオピオイド受容体アゴニストです。

ダイノルフィン: カッパオピオイド受容体アゴニストとして作用する内因性ペプチドです。

ナルフラフィン: かゆみの治療に使用される合成カッパオピオイド受容体アゴニスト.

類似化合物との比較

MR-2034 is unique in its ability to stimulate the hypothalamic-pituitary-adrenal axis through kappa-opioid receptor activation. Similar compounds include:

U50,488: Another kappa-opioid receptor agonist known for its analgesic properties.

Dynorphin: An endogenous peptide that acts as a kappa-opioid receptor agonist.

Nalfurafine: A synthetic kappa-opioid receptor agonist used in the treatment of pruritus.

MR-2034 stands out due to its specific molecular structure and its potent effects on the hypothalamic-pituitary-adrenal axis .

生物活性

5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan, also known as MR-2034, is a compound that has garnered attention due to its biological activity, particularly as a kappa-opioid receptor (KOR) agonist. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

- Chemical Formula : C19H29NO2

- Molecular Weight : 303.446 g/mol

- CAS Number : 57236-85-8

This compound functions primarily as a KOR agonist. Kappa-opioid receptors are part of the opioid receptor family and are implicated in modulating pain, mood, and stress responses. This compound has been observed to stimulate the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the body's response to stress.

Analgesic Properties

Research indicates that this compound exhibits significant analgesic properties. It has been shown to interact with various opioid receptors, particularly the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), demonstrating a dual-target profile that may enhance its efficacy in pain management.

Table 1: Opioid Receptor Affinity and Activity

| Receptor Type | Binding Affinity (Ki) | Activity |

|---|---|---|

| Mu (MOR) | Nanomolar range | Partial Agonist |

| Delta (DOR) | Nanomolar range | Full Agonist |

| Kappa (KOR) | Nanomolar range | Agonist |

Case Studies

- Study on Pain Models : In a study assessing the analgesic effects in mouse models, this compound demonstrated significant pain relief comparable to traditional opioids without the typical side effects such as respiratory depression .

- Respiratory Effects : Unlike many opioids that can depress respiratory function, this compound did not exhibit such effects under normal conditions but did show some respiratory depression under hypercapnic conditions in primate models .

- Comparative Analysis : In comparison with other opioid derivatives, this compound showed a favorable side effect profile and maintained effective analgesic properties without significant addiction potential .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and distribution within the central nervous system. The compound's ability to cross the blood-brain barrier effectively allows it to exert its analgesic effects rapidly.

特性

IUPAC Name |

(1R,9R)-1,13-dimethyl-10-[[(2R)-oxolan-2-yl]methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO2/c1-13-18-10-14-5-6-15(21)11-17(14)19(13,2)7-8-20(18)12-16-4-3-9-22-16/h5-6,11,13,16,18,21H,3-4,7-10,12H2,1-2H3/t13?,16-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKLXMMOJZHSCB-SENCRUMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2CC4CCCO4)C)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]2CC3=C([C@@]1(CCN2C[C@H]4CCCO4)C)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972735 | |

| Record name | 6,11-Dimethyl-3-[(oxolan-2-yl)methyl]-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57236-85-8 | |

| Record name | MR 2034 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057236858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,11-Dimethyl-3-[(oxolan-2-yl)methyl]-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。